2,4-Diiodo-5-methyl-1,3-oxazole
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Overview
Description
2,4-Diiodo-5-methyl-1,3-oxazole is a heterocyclic compound characterized by the presence of iodine atoms at the 2nd and 4th positions and a methyl group at the 5th position on the oxazole ring Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process can be carried out at room temperature in a stereospecific manner, with inversion of stereochemistry . The oxidative aromatization of oxazolines to oxazoles is achieved using reagents like manganese dioxide (MnO₂), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: Industrial production methods for oxazoles, including this compound, often involve continuous flow processes. These methods offer advantages such as improved safety profiles, higher yields, and reduced need for additional purification steps .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diiodo-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form open-chain products or other derivatives.
Reduction: Reduction reactions can lead to cleavage of the oxazole ring.
Substitution: The presence of iodine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), DBU, bromotrichloromethane.
Reduction: Various reducing agents can be used, depending on the desired product.
Substitution: Halogen sources such as diacetoxyiodo benzene (PIDA) and halotrimethylsilane.
Major Products: The major products formed from these reactions include various substituted oxazoles and open-chain derivatives .
Scientific Research Applications
2,4-Diiodo-5-methyl-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Diiodo-5-methyl-1,3-oxazole involves its interaction with molecular targets through its iodine and methyl groups. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2,4-Diiodo-1,3-oxazole: Similar structure but lacks the methyl group at the 5th position.
5-Methyl-1,3-oxazole: Similar structure but lacks the iodine atoms at the 2nd and 4th positions.
2-Iodo-5-methyl-1,3-oxazole: Contains only one iodine atom at the 2nd position.
Uniqueness: 2,4-Diiodo-5-methyl-1,3-oxazole is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C4H3I2NO |
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Molecular Weight |
334.88 g/mol |
IUPAC Name |
2,4-diiodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H3I2NO/c1-2-3(5)7-4(6)8-2/h1H3 |
InChI Key |
SSZSYORYVWGZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)I)I |
Origin of Product |
United States |
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